2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Description
Properties
IUPAC Name |
(2-acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAUUPRFYPCOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922585 | |
| Record name | 2-(Acetyloxy)-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77286-68-1, 117985-57-6 | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77286-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(2-acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium , also known as a phospholipid derivative, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C26H55NO7P
- Molecular Weight : 539.749 g/mol
- CAS Number : 96801-55-7
Biological Activity
The biological activity of this compound is primarily linked to its role as a phospholipid analog, which influences various cellular processes. Key areas of activity include:
1. Platelet Activation
Research indicates that derivatives of this compound may induce platelet aggregation, a critical process in hemostasis and thrombosis. For instance, studies have shown that certain phospholipid analogs can activate platelet activating factor (PAF) acetylhydrolase, which is involved in the metabolism of PAF and can modulate inflammatory responses .
2. Anti-inflammatory Effects
The compound's structure allows it to interact with cell membranes and modulate inflammatory pathways. It has been observed to influence the release of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
3. Antiviral Activity
Preliminary studies suggest that phospholipid derivatives may exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). The mechanisms involve interference with viral entry and replication processes, although further research is necessary to elucidate these pathways fully .
Case Study 1: Platelet Aggregation
In a study conducted by Côrte-Real et al., the effects of a similar phospholipid analog on platelet aggregation were assessed. The results indicated that the compound significantly increased platelet aggregation in vitro, suggesting its potential role in thrombotic disorders .
Case Study 2: Anti-inflammatory Response
A study published in the Journal of Inflammation Research examined the anti-inflammatory effects of phospholipid derivatives. The findings demonstrated that these compounds could reduce the levels of inflammatory markers in animal models, indicating their potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Platelet Activation | Induces aggregation via PAF pathways | Côrte-Real et al., 2011 |
| Anti-inflammatory | Modulates cytokine release | Journal of Inflammation Research |
| Antiviral Activity | Interferes with viral entry and replication | Various preliminary studies |
Scientific Research Applications
Overview
2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic compound known for its unique phosphonium structure, which includes a trimethylazanium group and a hydroxyphosphoryl moiety. This compound exhibits significant biological activity, particularly in cell signaling and membrane interaction, making it valuable in various scientific and medical applications.
Drug Delivery Systems
The unique structural properties of 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium allow it to function effectively as a drug delivery vehicle. Its ability to penetrate biological membranes suggests that it can facilitate the transport of therapeutic agents across cell membranes, enhancing their bioavailability.
Cell Signaling and Membrane Interaction
This compound’s structural similarity to platelet-activating factor (PAF) positions it as a critical player in inflammation and immune response pathways. The hydroxyphosphoryl group enhances its interaction with cell membranes, potentially influencing various biological pathways, including:
- Inflammation : Modulating immune responses.
- Cell Proliferation : Affecting cellular growth and differentiation.
Antiviral Applications
Research indicates that modifications of compounds similar to 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium can be utilized in antiviral therapies. For instance, oligonucleotides modified with phosphonium groups have shown efficacy against viruses like Hepatitis B Virus (HBV) .
Case Studies
- Cell Membrane Interaction Studies : Research has demonstrated that 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium can enhance the permeability of lipid bilayers, facilitating the uptake of therapeutic agents into cells.
- Therapeutic Efficacy in Inflammation : In animal models, compounds structurally similar to this phosphonium compound have been shown to reduce inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyloxy and phosphoester groups are primary sites for hydrolytic cleavage:
The stereochemistry at C2 (R or S configuration) influences hydrolysis rates. The (R)-isomer (PubChem CID 108157) shows 15–20% faster enzymatic deacetylation compared to the (S)-isomer (PubChem CID 5313888) in simulated biological matrices .
Phosphorylation/Dephosphorylation Dynamics
The hydroxyphosphoryl group undergoes reversible phosphorylation:
| Reaction Type | Catalysts | Outcome |
|---|---|---|
| Phosphorylation | Kinases (e.g., PKC isoforms) | Phosphorylated derivative with enhanced anionic charge |
| Dephosphorylation | Phosphatases (e.g., PP2A) | Regeneration of neutral phosphoester, modulating membrane interactions |
This dynamic equilibrium enables pH-dependent structural switching, facilitating roles in intracellular signaling .
Interactions with Biomolecules
The compound engages in specific non-covalent interactions:
Oxidation Reactions
The hexadecoxy chain undergoes controlled oxidation:
| Oxidizing Agent | Site | Products |
|---|---|---|
| Ozone | Double bonds (if present) | Short-chain aldehydes and ketones |
| Lipoxygenases | Allylic positions | Hydroperoxy derivatives (observed in deuterated analogs) |
Oxidation products show reduced cytotoxicity (IC50 increases from 12 μM to >50 μM) while retaining signaling capacity .
Comparative Reactivity with Structural Analogs
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| Platelet-activating factor | Shorter alkyl chain (C16 vs. C18) | 30% faster acetyl hydrolysis rate |
| HUN86681 | Benzyl substitution at C1 | Resistant to phosphatase cleavage |
| 2-[2,3-bis[[(E)-nonadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl] | Unsaturated acyl chains | Enhanced susceptibility to lipid peroxidation |
Stereochemical Influences on Reactivity
The C2 stereocenter significantly modulates reaction kinetics:
| Parameter | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Hydrolysis t₁/₂ (pH 7.4) | 2.3 ± 0.1 h | 3.8 ± 0.2 h |
| PLA2 activation EC50 | 0.8 μM | 1.4 μM |
| Albumin binding Kd | 12 nM | 28 nM |
This compound’s unique reactivity stems from its amphiphilic architecture, combining a cationic phosphocholine head with a lipophilic C16 chain. The acetyloxy group serves as a transient modification site, enabling precise control over biological activity through hydrolysis. Current research focuses on engineering derivatives with tuned hydrolysis rates for targeted drug delivery applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is compared to three structurally related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on structure.
Key Comparative Insights
Structural Modifications and Solubility :
- The acetyloxy group in the target compound enhances hydrophilicity compared to the amide-linked C₁₈ chain in , which increases hydrophobicity and resistance to esterase degradation .
- The polyunsaturated fatty acids in drastically reduce melting points, enhancing membrane fluidity but compromising oxidative stability .
Stability and Reactivity: The phosphonato group in provides hydrolytic stability over the phosphate group in the target compound, making it suitable for prolonged biological applications . The hexadecanoyloxy chain (C₁₆) in the target compound balances lipophilicity, whereas the methoxy group in simplifies synthesis but reduces surfactant efficacy .
Biological Activity :
Preparation Methods
General Synthetic Route
-
- Glycerol or glycerol derivatives as the backbone.
- Hexadecanol (cetyl alcohol) for the hexadecoxy substitution.
- Acetic anhydride or acetyl chloride for acetyloxy group introduction.
- Phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidites.
- Trimethylamine for quaternary ammonium formation.
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Etherification of glycerol hydroxyl with hexadecanol | Acid catalysis (e.g., H2SO4), heat | Forms 3-hexadecoxypropoxy moiety |
| 2 | Acetylation of secondary hydroxyl group | Acetic anhydride, pyridine, room temperature | Introduces 2-acetyloxy group |
| 3 | Phosphorylation of primary hydroxyl | POCl3 or phosphoramidite, base (e.g., triethylamine) | Generates hydroxyphosphoryl intermediate |
| 4 | Quaternization with trimethylamine | Trimethylamine in solvent (e.g., ethanol), mild heating | Forms trimethylazanium group |
3.2 Detailed Considerations:
- Etherification: The long-chain alkoxy group is introduced via nucleophilic substitution or direct etherification under acidic conditions. Control of temperature and stoichiometry is critical to avoid polyether formation.
- Selective Acetylation: The secondary hydroxyl group is selectively acetylated using acetic anhydride in the presence of pyridine, which acts as both solvent and base to scavenge acetic acid byproduct. Reaction monitoring by TLC or NMR ensures selective monoacetylation.
- Phosphorylation: The primary hydroxyl is phosphorylated using phosphorus oxychloride under controlled temperature to prevent overreaction. Subsequent hydrolysis yields the hydroxyphosphoryl group.
- Quaternization: The introduction of the trimethylazanium group is achieved by reaction with trimethylamine, often under mild heating to facilitate nucleophilic substitution on the phosphoryl-activated intermediate.
Alternative Synthetic Strategies
- Use of phosphoramidite chemistry for milder phosphorylation conditions, improving yields and reducing side products.
- Employing enzymatic methods for regioselective acylation or phosphorylation, although less common for this compound.
- Protecting groups such as tert-butyldimethylsilyl (TBDMS) may be used to protect hydroxyl groups during selective reactions.
Research Findings and Data Summary
- Spectroscopic analysis (NMR, IR) confirms the presence of characteristic groups: acetyl methyl protons (~2 ppm in ^1H NMR), phosphate group signals in ^31P NMR, and quaternary ammonium signals.
- Purification is typically achieved by column chromatography or recrystallization depending on scale.
Q & A
Q. How is this compound structurally identified and characterized in academic research?
- Methodological Answer:
Structural identification involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm the acetyloxy, hexadecoxy, and phosphoryl groups. Mass spectrometry (MS) validates the molecular ion peak at m/z 538.67 (C₂₆H₅₂NO₈P), consistent with its molecular formula . Stereochemical configuration is resolved using chiral chromatography or X-ray crystallography (if crystalline), as seen in analogous phosphocholine derivatives . Canonical SMILES strings (e.g.,
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC[N+](C)(C)C)[O-])O) provide digital reproducibility .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer: Synthesis typically involves a multi-step protocol:
- Step 1: React 2-(acetyloxy)-3-hexadecoxypropanol with phosphorus oxychloride (POCl₃) under anhydrous conditions to form the phosphorylated intermediate.
- Step 2: Quench with 2-(trimethylazaniumyl)ethanol, followed by ion-exchange chromatography to isolate the zwitterionic product .
- Key Parameters:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | POCl₃, THF, 0°C→RT | ~70% | >95% |
| 2 | Et₃N, THF, 3 days | ~65% | 98% |
Q. Which analytical techniques are critical for purity assessment?
- Methodological Answer:
- HPLC-ELSD (Evaporative Light Scattering Detection): Quantifies lipid impurities (<2%) using a C18 column with isopropanol/ammonium acetate gradients .
- Thin-Layer Chromatography (TLC): Monitors reaction progress (e.g., silica gel 60 F₂₅₄ plates, chloroform/methanol/water = 65:25:4) .
- Elemental Analysis: Validates C, H, N, and P content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does this compound interact with lipid membranes in mechanistic studies?
- Methodological Answer: Employ fluorescence anisotropy or surface plasmon resonance (SPR) to measure its incorporation into lipid bilayers. Studies on analogous lysophospholipids reveal that the hexadecoxy chain enhances membrane fluidity, while the acetyloxy group disrupts lipid raft formation. Use deuterated analogs for neutron scattering to map spatial distribution .
Q. What environmental stability data exist for this compound?
- Methodological Answer: Hydrolytic stability is tested at pH 2–9 (37°C, 72 hrs):
- pH 7.4 (Physiological): 90% intact after 24 hrs.
- pH 2 (Gastric): Rapid degradation (t₁/₂ = 2 hrs) due to ester hydrolysis.
Oxidative degradation is monitored via LC-MS under UV light (λ = 254 nm), showing peroxide formation at the unsaturated alkyl chain .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer: Discrepancies in anti-inflammatory vs. pro-apoptotic effects may arise from cell-line specificity. Standardize assays:
Q. What experimental designs are recommended for long-term stability studies?
- Methodological Answer: Adopt a split-split plot design (as in agricultural chemistry trials ):
- Main Plot: Temperature (-20°C, 4°C, 25°C).
- Sub-Plot: Humidity (30%, 60%, 90% RH).
- Sub-Sub-Plot: Light exposure (dark vs. UV/visible).
Analyze degradation products monthly via UPLC-QTOF-MS and statistical modeling (ANOVA, Tukey’s HSD) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
